Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate
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Overview
Description
Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate is a complex organic compound featuring a benzoate core substituted with amino groups and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common route includes the nitration of ethyl benzoate, followed by reduction to introduce amino groups. The pyrrolidine ring is then attached through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzoate core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and alkylating agents are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzoates and pyrrolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The amino groups and pyrrolidine ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3-diaminobenzoate: Lacks the pyrrolidine ring, resulting in different chemical properties.
Ethyl 2,3-diamino-6-methylbenzoate: Substituted with a methyl group instead of a pyrrolidine ring.
Ethyl 2,3-diamino-6-(piperidin-1-yl)benzoate: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate is unique due to the presence of the pyrrolidine ring, which enhances its three-dimensional structure and potential biological activity. This structural feature allows for greater interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
921222-12-0 |
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Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
ethyl 2,3-diamino-6-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-13(17)11-10(16-7-3-4-8-16)6-5-9(14)12(11)15/h5-6H,2-4,7-8,14-15H2,1H3 |
InChI Key |
HRVNUGFSCVITPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)N)N2CCCC2 |
Origin of Product |
United States |
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